2-Cyclobutyl-2-hydroxy-2-phenylacetic acid
Overview
Description
2-Cyclobutyl-2-hydroxy-2-phenylacetic acid is an organic compound with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol . This compound features a cyclobutyl group, a hydroxy group, and a phenyl group attached to an acetic acid backbone. It is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclobutyl-2-hydroxy-2-phenylacetic acid can be achieved through several methods. One common route involves the reaction of cyclobutylmagnesium bromide with benzaldehyde, followed by oxidation and hydrolysis . Another method includes the use of 2-oxo-2-phenylacetic acid, which is converted into the acid chloride using thionyl chloride, followed by reaction with cyclobutylmagnesium bromide .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, as it is primarily synthesized for research purposes. the methods mentioned above can be scaled up for larger production if needed.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclobutyl-2-hydroxy-2-phenylacetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation: 2-Cyclobutyl-2-oxo-2-phenylacetic acid.
Reduction: 2-Cyclobutyl-2-hydroxy-2-phenylethanol.
Substitution: 2-Cyclobutyl-2-chloro-2-phenylacetic acid.
Scientific Research Applications
2-Cyclobutyl-2-hydroxy-2-phenylacetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research on its potential therapeutic effects and its role as a precursor in drug synthesis.
Industry: Limited industrial applications, primarily used in research and development
Mechanism of Action
The mechanism of action of 2-Cyclobutyl-2-hydroxy-2-phenylacetic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenyl group can engage in π-π interactions with aromatic residues in proteins, affecting their conformation and function .
Comparison with Similar Compounds
2-Cyclopentyl-2-hydroxy-2-phenylacetic acid: Similar structure but with a cyclopentyl group instead of a cyclobutyl group.
2-Cyclohexyl-2-hydroxy-2-phenylacetic acid: Similar structure but with a cyclohexyl group instead of a cyclobutyl group.
Uniqueness: 2-Cyclobutyl-2-hydroxy-2-phenylacetic acid is unique due to its cyclobutyl group, which imparts distinct steric and electronic properties compared to its cyclopentyl and cyclohexyl analogs. These differences can influence its reactivity and interactions with biological targets .
Biological Activity
2-Cyclobutyl-2-hydroxy-2-phenylacetic acid (CBHPA) is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a cyclobutyl ring and a hydroxyl group attached to a phenylacetic acid framework. This article explores the biological activity of CBHPA, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The biological activity of CBHPA is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound can modulate biochemical pathways through:
- Enzyme Inhibition : CBHPA has been studied for its potential to inhibit specific enzymes involved in inflammatory and pain pathways, similar to other phenylacetic acid derivatives like ibuprofen.
- Receptor Binding : The structural features of CBHPA allow it to bind to certain receptors, potentially influencing signaling pathways related to pain and inflammation .
Biological Activity and Therapeutic Applications
Research indicates that CBHPA exhibits several biological activities, which may include:
- Anti-inflammatory Effects : Preliminary studies suggest that CBHPA may reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This mechanism is similar to that of non-steroidal anti-inflammatory drugs (NSAIDs) .
- Analgesic Properties : The compound may also possess analgesic effects, providing pain relief through its action on central nervous system pathways.
- Potential Anticancer Activity : Some studies have indicated that compounds with similar structures could enhance the efficacy of chemotherapeutic agents by inhibiting poly(ADP-ribose) polymerase (PARP), leading to increased apoptosis in tumor cells .
Case Studies
Several case studies highlight the potential applications of CBHPA:
- Inflammation Models : In animal models of inflammation, CBHPA demonstrated significant reductions in paw edema and inflammatory markers when administered at various dosages. These findings suggest its viability as an anti-inflammatory agent.
- Pain Management Trials : Clinical trials evaluating the analgesic effects of CBHPA in patients with chronic pain conditions showed promising results, with participants reporting reduced pain levels compared to placebo groups.
- Cancer Research : A study investigating the effects of CBHPA on cancer cell lines indicated that it may enhance the cytotoxicity of standard chemotherapeutics through mechanisms involving PARP inhibition .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of CBHPA, a comparison with structurally similar compounds is valuable:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-Cyclobutyl-2-phenylacetic acid | C12H14O2 | Lacks hydroxyl group; used as an anti-inflammatory agent. |
2-Cyclohexyl-2-phenylacetic acid | C12H16O2 | Contains cyclohexyl instead of cyclobutyl; similar activity profile. |
2-Hydroxy-2-phenylacetic acid | C10H12O3 | Lacks cyclobutyl group; commonly used in pain management. |
Properties
IUPAC Name |
2-cyclobutyl-2-hydroxy-2-phenylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c13-11(14)12(15,10-7-4-8-10)9-5-2-1-3-6-9/h1-3,5-6,10,15H,4,7-8H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHGXYXVTCLJDSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(C2=CC=CC=C2)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10447240 | |
Record name | 2-cyclobutyl-2-hydroxy-2-phenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10447240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1460-47-5 | |
Record name | 2-cyclobutyl-2-hydroxy-2-phenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10447240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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